Pyrrolo[1,2-a]quinoxaline derivatives exhibit their biological activities through different mechanisms depending on the specific substituents and the target organisms or cells. For instance, some derivatives have been shown to act as efflux pump inhibitors (EPIs) in bacteria, potentially reversing multidrug resistance by enhancing the intracellular concentration of antibiotics3. Others have been identified as adenosine receptor antagonists, which could explain their antidepressant-like effects in behavioral models2. Additionally, certain derivatives have demonstrated the ability to inhibit beta-hematin formation, which is a crucial step in the life cycle of the malaria parasite Plasmodium falciparum, thereby exhibiting antimalarial activity6. The antileishmanial and antiproliferative activities of these compounds are also noteworthy, with some derivatives showing cytotoxic potential against human leukemia cell lines47.
Pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and evaluated for their antimicrobial properties. The introduction of a 4-hydroxypiperazinyl group at the 7-position of quinolones has been found to enhance the antibacterial efficacy and pharmacokinetic profile, suggesting potential use in future quinolone antibacterials1. Moreover, the synthesis of new derivatives as potential bacterial multidrug resistance pump inhibitors highlights their application in combating antibiotic resistance3.
A novel class of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines has been prepared, with some compounds showing promise as rapid-onset antidepressants due to their potent adenosine receptor antagonism2.
Derivatives with a 4-substituted alkenyl side chain on the pyrrolo[1,2-a]quinoxaline moiety have been synthesized and tested for in vitro antiparasitic activity against Leishmania strains, revealing the importance of the side chain in modulating antileishmanial activity4.
The synthesis of bispyrrolo[1,2-a]quinoxalines and related compounds has led to the discovery of molecules with superior antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum6.
Pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and tested as antiproliferative agents, with some showing cell growth inhibitory properties against a panel of cell lines derived from leukemias9.
Functionalized aminoquinolines derived from pyrrolo[1,2-a]quinoxaline intermediates have been evaluated for their antifungal activity, with several compounds showing promising activity against fungal strains8.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5